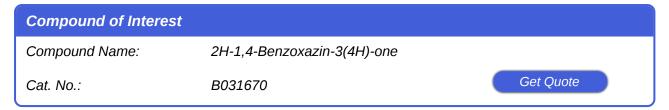


Spectroscopic Profile of 2H-1,4-Benzoxazin-3(4H)-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the core heterocyclic compound, **2H-1,4-Benzoxazin-3(4H)-one**. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for data acquisition.

Chemical Structure and Properties

2H-1,4-Benzoxazin-3(4H)-one is a bicyclic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1] It has a melting point of 173-175 °C.[1]

Caption: Chemical structure of **2H-1,4-Benzoxazin-3(4H)-one** with atom numbering.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2H-1,4-Benzoxazin-3(4H)-one**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
10.66	S	1H	N-H
6.83	m	4H	Ar-H
4.46	S	2H	O-CH ₂

Note: The aromatic region (Ar-H) is complex and may not be a simple singlet as suggested by some literature. A multiplet is expected due to the different electronic environments of the four aromatic protons.[2]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
165.0 - 175.0	C=O (Amide)
140.0 - 150.0	C-N (Aromatic)
115.0 - 140.0	C (Aromatic)
110.0 - 125.0	C-O (Aromatic)
60.0 - 70.0	O-CH ₂

Note: Predicted chemical shift ranges based on typical values for similar functional groups.

Table 3: IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3400	Strong, Broad	N-H Stretch
3000 - 3100	Medium	C-H Stretch (Aromatic)
2850 - 2960	Medium	C-H Stretch (Aliphatic)
1670 - 1700	Strong	C=O Stretch (Amide)
1500 - 1600	Medium to Strong	C=C Stretch (Aromatic)
1200 - 1300	Strong	C-O Stretch (Ether)
1100 - 1250	Strong	C-N Stretch

Note: Characteristic absorption bands expected for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
149	Moderate	[M] ⁺ (Molecular Ion)
120	High	[M - COH]+

Source: PubChem CID 72757[3]

Experimental Protocols Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

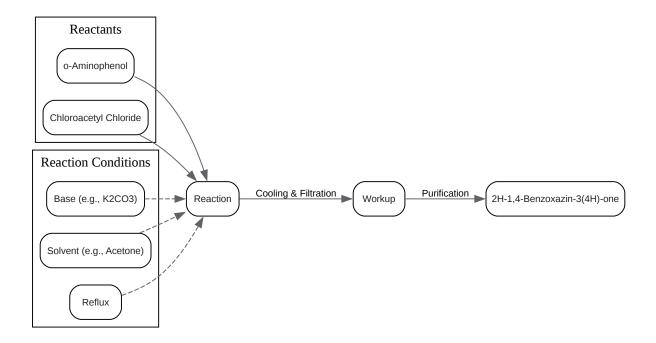
A common and convenient method for the synthesis of **2H-1,4-benzoxazin-3(4H)-one**s involves the reaction of an o-aminophenol with chloroacetyl chloride.[2]

Procedure:

- A mixture of o-aminophenol (1 equivalent) and a suitable base (e.g., anhydrous potassium carbonate) is prepared in a dry solvent such as acetone.
- The mixture is cooled in an ice bath.



- Chloroacetyl chloride (1.15 equivalents) is added dropwise with stirring.
- After the addition is complete, the reaction mixture is allowed to come to room temperature and then refluxed for several hours.
- Upon cooling, the product crystallizes and can be collected by filtration.



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Caption: General workflow for the synthesis of **2H-1,4-Benzoxazin-3(4H)-one**.

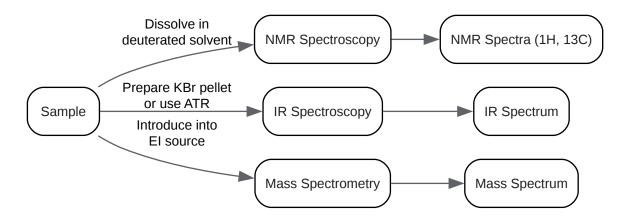
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.



Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.



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Caption: Workflow for the spectroscopic analysis of **2H-1,4-Benzoxazin-3(4H)-one**.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tandfonline.com [tandfonline.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
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